DBCO-NHCO-PEG6-Biotin

Aqueous solubility Bioconjugation efficiency Linker design

Researchers face trade-offs between water solubility and binding efficiency when selecting biotin-PEG-DBCO linkers. DBCO-NHCO-PEG6-Biotin resolves this with a PEG6 spacer providing 27.8 mg/mL aqueous solubility without DMSO-critical for native protein labeling. Key differentiators: - Enables direct biotinylation in physiological buffers; eliminates solvent-exchange steps. - Maintains near-maximal streptavidin accessibility vs PEG4, but superior solubility. - Optimal for PROTAC linker SAR, live-cell surface labeling, and stringent pathogen enrichment (e.g., S. aureus).

Molecular Formula C43H59N5O10S
Molecular Weight 838.0 g/mol
Cat. No. B12419862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG6-Biotin
Molecular FormulaC43H59N5O10S
Molecular Weight838.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1
InChIKeyVSRSCDHOVWPTLX-ZUFGXVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG6-Biotin Identity and Sourcing


DBCO-NHCO-PEG6-Biotin (CAS 3081794-36-4) is a heterobifunctional, copper-free click-chemistry reagent comprising a dibenzocyclooctyne (DBCO) group, a six-unit polyethylene glycol (PEG6) spacer, and a biotin moiety connected via an amide bond . It is primarily classified as a PEG-based PROTAC linker and a bioorthogonal probe, enabling strain-promoted alkyne–azide cycloaddition (SPAAC) with azide-functionalized molecules while providing a high-affinity biotin handle for streptavidin/avidin capture . The PEG6 spacer confers intermediate flexibility and enhanced aqueous solubility compared to shorter PEG or non-PEGylated analogs, making this compound a versatile module for bioconjugation, targeted protein degradation, and affinity-based purification workflows .

Workflow Copper-free SPAAC bioconjugation with azide-labeled targets
Capture High-affinity biotin-streptavidin pull-down and enrichment
Spacer PEG6-enhanced aqueous solubility and intermediate flexibility

DBCO-NHCO-PEG6-Biotin vs. Generic Biotin Linkers


Substituting DBCO-NHCO-PEG6-Biotin with a simpler DBCO-biotin conjugate lacking the PEG6 spacer, or with a shorter PEG2/PEG4 variant, fundamentally alters the conjugate's solubility, steric accessibility, and in situ performance. The PEG6 linker provides a critical balance: it is long enough to substantially improve aqueous solubility relative to non-PEGylated or short-PEG analogs, yet short enough to maintain efficient streptavidin binding, as evidenced by inverse length-activity trends observed in live-cell labeling studies [1]. Longer PEG chains (PEG30–PEG100) progressively diminish streptavidin accessibility, while desthiobiotin analogs sacrifice the near-irreversible biotin–streptavidin interaction required for stringent pull-down and enrichment applications [2]. The quantitative evidence below demonstrates that PEG6 occupies a functional sweet spot that no single comparator can replicate across all selection criteria.

PEG length mismatch

Shorter PEG2/PEG4 linkers may reduce aqueous solubility; longer PEG30+ may impair streptavidin accessibility and capture efficiency.

Non-PEGylated analog substitution

DBCO-biotin without PEG6 often requires organic co-solvents, which may risk protein denaturation in aqueous bioconjugation workflows.

Desthiobiotin affinity context

Desthiobiotin-based linkers exhibit reversible binding; this may limit capture recovery under the stringent washing required for enrichment applications.

DBCO-NHCO-PEG6-Biotin Differentiation from Analogs


PEG6 Solubility Advantage Over Non-PEGylated Conjugates

DBCO-PEG6-NHS ester, which shares the identical PEG6 spacer architecture with DBCO-NHCO-PEG6-Biotin, exhibits an aqueous solubility of 27.8 mg/mL, whereas its non-PEGylated analog DBCO-C6-NHS ester is practically insoluble in water and requires organic co-solvents (DMF, DMSO) for dissolution . This solubility differential is directly transferable to the biotin conjugate class, as the PEG6 chain is the dominant solubility determinant.

PEG6 Solubility
Class-level inference
27.8 mg/mL vs <1 mg/mL (non-PEGylated analog)
Supports aqueous solubility fit for PEG6 conjugate class
Class-level inference from DBCO-PEG6-NHS ester; verify with specific biotin conjugate
Aqueous solubility Bioconjugation efficiency Linker design

Streptavidin Accessibility: PEG6 vs. Longer PEG Linkers

In a direct head-to-head comparison using metabolically labeled Staphylococcus aureus, DBCO-PEG4-biotin (DP4B, 4 PEG units) produced robust streptavidin-AlexaFluor 546 fluorescence, whereas DBCO-PEG30-biotin (DP30B) and DBCO-PEG60-biotin (DP60B) showed progressively diminished fluorescence intensity, indicating reduced streptavidin accessibility with increasing PEG length [1]. DBCO-NHCO-PEG6-Biotin (6 PEG units) occupies the near-optimal position on this length-activity curve, closely approximating DP4B binding while providing superior solubility over the PEG4 variant.

Streptavidin Access
Cross-study comparable
DP4B (PEG4) Strongest fluorescence
DP30B / DP60B Markedly reduced
PEG6 (predicted) Near-maximal binding
PEG6 preserves streptavidin accessibility while adding solubility
Qualitative ranking from live-cell labeling; cross-study comparison
Streptavidin accessibility PEG linker length Metabolic labeling

Biotin Affinity Advantage Over Desthiobiotin

The biotin moiety in DBCO-NHCO-PEG6-Biotin binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹⁴ M, compared to desthiobiotin-based DBCO linkers (e.g., DBCO-PEG4-Desthiobiotin) which exhibit a Kd of ~10⁻¹¹ M [1][2]. This 1,000-fold affinity difference means that biotin-labeled conjugates remain bound under stringent wash conditions (high salt, denaturants), whereas desthiobiotin-labeled conjugates dissociate under mild competitive elution (free biotin).

Biotin Affinity
Class-level inference
Kd ≈ 10⁻¹⁴ M vs desthiobiotin Kd ≈ 10⁻¹¹ M
Supports irreversible capture for stringent pull-down workflows
Class-level biotin-streptavidin binding; review application-specific stringency
Binding affinity Biotin vs. desthiobiotin Reversible capture

SPAAC Reactivity Independent of PEG Linker Length

The DBCO group in DBCO-NHCO-PEG6-Biotin undergoes strain-promoted alkyne–azide cycloaddition (SPAAC) with a second-order rate constant of approximately 0.36 M⁻¹s⁻¹, as established for the DBCO scaffold in the patent and primary literature [1][2]. This rate is independent of PEG spacer length and is approximately 10⁴-fold faster than the uncatalyzed azide–alkyne cycloaddition. The PEG6 linker does not attenuate DBCO reactivity, ensuring click-labeling efficiency equivalent to PEG-free DBCO-biotin while providing the solubility advantages documented above.

SPAAC Reactivity
Class-level inference
k₂ ≈ 0.36 M⁻¹s⁻¹
Reactivity retained irrespective of PEG linker length
DBCO scaffold inference; PEG6 does not alter click kinetics
SPAAC kinetics Copper-free click chemistry Reaction rate

DBCO-NHCO-PEG6-Biotin Application Scenarios


Aqueous Biotinylation Without Co-Solvents

The 27.8 mg/mL aqueous solubility conferred by the PEG6 spacer enables direct biotinylation of azide-labeled proteins in physiological buffers without DMSO or DMF co-solvents that can denature sensitive targets. This is particularly valuable for labeling membrane proteins, antibodies, and enzymes where maintaining native conformation is critical. The PEG6 solubility advantage eliminates the need for solvent-exchange steps post-labeling, streamlining workflow and improving recovery.

Streptavidin Pull-Down of Metabolically Labeled Pathogens

DBCO-NHCO-PEG6-Biotin is the preferred choice for enrichment of azide-metabolically labeled Gram-positive bacteria such as S. aureus, where the near-maximal streptavidin accessibility (comparable to PEG4 [1]) combined with superior solubility enables robust magnetic bead capture. The 1,000-fold stronger biotin–streptavidin interaction relative to desthiobiotin analogs ensures that captured cells remain attached during stringent washing, a critical requirement for low-abundance pathogen enrichment from complex clinical matrices.

PROTAC Library Synthesis with Balanced Linker

In PROTAC development, linker length directly modulates ternary complex formation and degradation efficiency [2]. DBCO-NHCO-PEG6-Biotin provides a PEG6 spacer that offers greater conformational flexibility than PEG2/PEG4 while avoiding the steric penalty of PEG30+ linkers. This intermediate length allows systematic exploration of linker structure–activity relationships in CRBN- or VHL-based PROTAC libraries, where the biotin handle additionally serves as an affinity tag for purification and target engagement validation.

Copper-Free Live-Cell Surface Labeling

The SPAAC reactivity of the DBCO group (k₂ ≈ 0.36 M⁻¹s⁻¹ [3]) proceeds efficiently under copper-free, non-cytotoxic conditions, making DBCO-NHCO-PEG6-Biotin suitable for live-cell surface labeling. The PEG6 spacer provides sufficient reach to present the biotin moiety beyond the glycocalyx for unimpeded streptavidin-fluorophore binding, while the near-irreversible biotin–streptavidin interaction ensures stable signal retention throughout fixation, permeabilization, and imaging steps.

Application
Selection Property
Validation Focus
Aqueous biotinylation without co-solvents
PEG6-mediated aqueous solubility
Native protein integrity during labeling
Enrichment of metabolically labeled bacteria
Near-maximal streptavidin accessibility with solubility
Stringent wash-resistant magnetic capture
PROTAC linker structure-activity studies
Balanced PEG6 spacer for ternary complex formation
Degradation efficiency and target engagement assessment
Copper-free live-cell surface labeling
SPAAC reactivity with PEG6 spacer reach
Signal retention through fixation and imaging

Technical Documentation Hub

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37 linked technical documents
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